Methane-d3, (methylthio)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methane-d3, (methylthio)- involves the conversion of alkyl halides into the corresponding trimethyl trithioorthocarboxylates using tris(methylthio)methyllithium in tetrahydrofuran (THF) at -78°C . The intermediates are then selectively hydrolyzed to methyl thiolcarboxylates using 35% aqueous tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO) or THF . This method typically yields between 70% and 88% .

Industrial Production Methods

Industrial production methods for Methane-d3, (methylthio)- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

Methane-d3, (methylthio)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Substitution: The compound can undergo substitution reactions, particularly involving the methylthio group.

Major Products Formed

Applications De Recherche Scientifique

Organic Chemistry

Tris(methylthio)methane serves as a versatile reagent in organic synthesis. Its ability to donate methylthio groups makes it valuable for creating sulfur-containing compounds. It is involved in various types of reactions:

- Oxidation: Converts to sulfoxides and sulfones.

- Reduction: Forms thiols using reducing agents like lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitution reactions.

Biological Studies

Research has highlighted the role of tris(methylthio)methane in sulfur metabolism within plants and microorganisms. Notably, studies indicate that it can influence levels of glutathione (GSH) and glucosinolates (GSLs), essential for plant growth and stress responses. For example:

- Influence on Plant Growth: TMTM has been shown to down-regulate sulfur deficiency-responsive genes and sustain plant growth under sulfur-deficient conditions by preventing the diminishment of GSH and GSL levels.

Industrial Applications

In the industrial sector, tris(methylthio)methane is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties allow it to act as an intermediate in various synthesis processes, enhancing the efficiency and yield of chemical reactions.

Case Studies

Case Study 1: Role in Plant-Fungal Symbiosis

Research involving Mortierella hyalina, a fungus known for its beneficial interactions with plants, has shown that TMTM is released into the environment as a volatile organic compound (VOC). This compound plays a crucial role in plant-fungal symbiosis by modulating sulfur metabolism.

Case Study 2: Methyl-Coenzyme M Reductase Dynamics

A study focusing on methyl-coenzyme M reductase (MCR), a key enzyme in methane biogeochemistry, revealed insights into how TMTM influences methanogenesis. The electric fields generated by TMTM at the active site of MCR facilitate bond cleavage necessary for methane formation, highlighting its importance in anaerobic processes .

Mécanisme D'action

The mechanism of action of Methane-d3, (methylthio)- involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the methylthio group acts as both a nucleophile and an electrophile, facilitating the formation of sulfoxides and sulfones . In biological systems, the compound can be metabolized to methanethiol, which then participates in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Methane-d3, (methylthio)- can be compared with other similar compounds such as:

Bis(methylthio)methane: Similar in structure but lacks the deuterium atoms.

1,3-Bis(methylthio)propane: Contains two methylthio groups attached to a propane backbone.

Dimethyl sulfide: Contains two methyl groups attached to a sulfur atom, but lacks the deuterium atoms and the specific methylthio group structure.

Activité Biologique

Methane-d3, (methylthio)- is a compound that has garnered attention due to its role in various biochemical processes, particularly in methanogenesis and microbial metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, structural dynamics, and implications in environmental and health-related contexts.

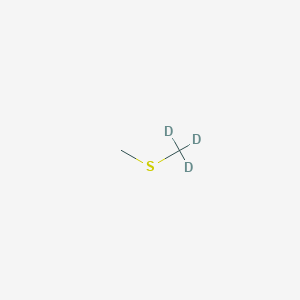

Overview of Methane-d3, (Methylthio)-

Methane-d3, (methylthio)- is a labeled variant of methane where three hydrogen atoms are replaced by deuterium. The methylthio group (-S-CH3) plays a crucial role in the enzymatic processes involving methyl-coenzyme M reductase (MCR), an enzyme pivotal in anaerobic methane metabolism. This compound is involved in both methanogenesis and the anaerobic oxidation of methane (AOM), which are essential processes in carbon cycling and energy production in various ecosystems.

Role in Methanogenesis

Methanogenesis is the process by which methanogenic archaea convert substrates into methane. MCR catalyzes the final step of this process, where methyl-coenzyme M (CH3-S-CoM) is reduced to methane. The presence of the methylthio group significantly influences the enzyme's catalytic efficiency and substrate binding dynamics.

- Catalytic Mechanism : The catalytic mechanism of MCR involves the homolytic cleavage of the thioether bond in CH3-S-CoM, facilitated by intrinsic electric fields within the enzyme's active site. Studies have shown that modifications to the cofactor F430, which houses nickel ions essential for catalysis, can alter its reactivity and stability .

- Structural Dynamics : Molecular dynamics simulations reveal that structural perturbations within the active site can affect substrate positioning and enzyme efficiency. For instance, variations in the distance between key residues and cofactors can influence the rate of methane formation .

Quantitative Analysis

Recent quantitative studies have provided insights into how modifications to MCR influence its activity. For example, research indicated that specific alterations to the F430 cofactor can significantly enhance or inhibit methane production rates. This highlights the importance of structural integrity in maintaining enzymatic function .

Environmental Implications

The biological activity of methane-d3, (methylthio)- extends beyond microbial metabolism; it also plays a role in environmental contexts such as biogeochemical cycles:

- Anaerobic Methane Oxidation : Anaerobic methane-oxidizing archaea (ANME) utilize F430 for reverse methanogenesis, suggesting a dual role for this compound in both producing and consuming methane under anaerobic conditions .

- Impact on Greenhouse Gas Emissions : Understanding how methane-d3 interacts with microbial communities can inform strategies to mitigate greenhouse gas emissions from natural and anthropogenic sources.

Data Tables

The following table summarizes key findings related to the biological activity of methane-d3, (methylthio)-:

Propriétés

IUPAC Name |

trideuterio(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197182 | |

| Record name | Methane-d3, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl-1,1,1-d3 sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4752-12-9 | |

| Record name | Methane-d3, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane-d3, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,1,1-d3 sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.